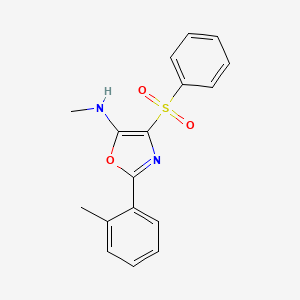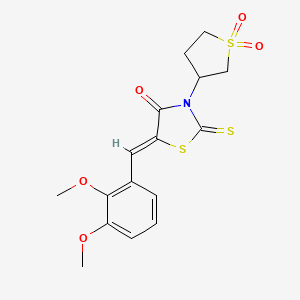![molecular formula C18H22BrN3OS B11128455 (4-Benzylpiperazin-1-yl)[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B11128455.png)
(4-Benzylpiperazin-1-yl)[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Benzylpiperazin-1-yl)[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone is a complex organic compound that features a combination of benzylpiperazine and thiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the bromo and isopropyl groups. The final step involves the coupling of the thiazole derivative with benzylpiperazine under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Benzylpiperazin-1-yl)[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromo group in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.
Wissenschaftliche Forschungsanwendungen
(4-Benzylpiperazin-1-yl)[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (4-Benzylpiperazin-1-yl)[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
- 2-Amino-5-methoxy-pyrimidin-4-ol, compound with sulfuric acid
Uniqueness
(4-Benzylpiperazin-1-yl)[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C18H22BrN3OS |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
(4-benzylpiperazin-1-yl)-(2-bromo-5-propan-2-yl-1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C18H22BrN3OS/c1-13(2)16-15(20-18(19)24-16)17(23)22-10-8-21(9-11-22)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
InChI-Schlüssel |
HBNVOELFROPUJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N=C(S1)Br)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-bromophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B11128373.png)
![1-(4-methylbenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B11128379.png)
![3-hydroxy-1-(3-methoxypropyl)-4-[(4-propoxyphenyl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128386.png)

![Ethyl 4-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate](/img/structure/B11128395.png)

![1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidine](/img/structure/B11128404.png)
![Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11128415.png)
![1-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-proline](/img/structure/B11128420.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B11128427.png)
![3-methyl-N-[2-(4-methyl-1H-indol-1-yl)ethyl]butanamide](/img/structure/B11128439.png)
![8-methoxy-5-methyl-3-[3-(trifluoromethoxy)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11128444.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B11128452.png)

